KD-3010

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

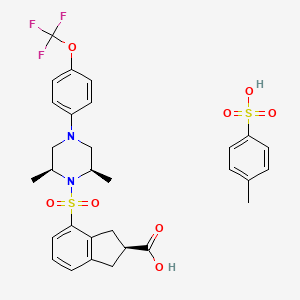

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C30H33F3N2O8S2 |

|---|---|

Molecular Weight |

670.7 g/mol |

IUPAC Name |

(2S)-4-[(2S,6R)-2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C23H25F3N2O5S.C7H8O3S/c1-14-12-27(18-6-8-19(9-7-18)33-23(24,25)26)13-15(2)28(14)34(31,32)21-5-3-4-16-10-17(22(29)30)11-20(16)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-9,14-15,17H,10-13H2,1-2H3,(H,29,30);2-5H,1H3,(H,8,9,10)/t14-,15+,17-;/m0./s1 |

InChI Key |

SUTQDFLDQUPTKX-DYWLMRBWSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1S(=O)(=O)C2=CC=CC3=C2C[C@H](C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O |

Canonical SMILES |

CC1CN(CC(N1S(=O)(=O)C2=CC=CC3=C2CC(C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Selective PPARδ Agonist KD-3010: A Deep Dive into its Mechanism of Action in Metabolic Syndrome

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of interconnected metabolic disorders, including insulin resistance, abdominal obesity, dyslipidemia, and hypertension, that collectively elevate the risk for type 2 diabetes and cardiovascular disease. The peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a pivotal role in the regulation of lipid and glucose homeostasis, making them attractive therapeutic targets for metabolic syndrome. KD-3010 is a potent and highly selective small molecule agonist of the PPARδ (also known as PPARβ/δ) isoform.[1][2] Preclinical studies have demonstrated its potential to ameliorate multiple facets of metabolic syndrome. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available preclinical data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: Selective PPARδ Agonism

This compound exerts its therapeutic effects by selectively binding to and activating PPARδ, a ligand-activated transcription factor. PPARδ forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of a suite of genes involved in energy metabolism, particularly fatty acid catabolism.[3][4] this compound has been shown to be a highly selective agonist for PPARδ, with approximately 1000-fold greater selectivity over the other PPAR isoforms, PPARα and PPARγ.[5]

Signaling Pathway

The activation of PPARδ by this compound initiates a signaling cascade that leads to broad metabolic improvements. A key downstream effector of PPARδ is the coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). The recruitment of PGC-1α to the PPARδ/RXR heterodimer is crucial for the transcriptional activation of genes involved in fatty acid oxidation.

Preclinical Data in Models of Metabolic Syndrome

This compound has been evaluated in murine models of obesity and type 2 diabetes, such as the leptin-resistant db/db mouse and the leptin-deficient ob/ob mouse. The available data from these studies are summarized below.

Effects on Glycemic Control and Insulin Sensitivity

Oral administration of this compound has been shown to improve hyperglycemia and insulin resistance.

| Parameter | Animal Model | Treatment | Duration | Result |

| Fasting Hyperglycemia | db/db mice | 10 mg/kg/day | 7 days | 37 ± 9.5% reduction (p<0.05) |

| Hemoglobin A1C (HbA1c) | db/db mice | 10 mg/kg/day | 7 days | 14.5 ± 2.6% reduction |

| Glucose Excursion (AUC) during GTT | db/db mice | 10 mg/kg/day | 2 weeks | 36 ± 10.3% reduction (p<0.05) |

Effects on Lipid Profile and Liver Function

This compound has demonstrated beneficial effects on dyslipidemia and markers of liver health.

| Parameter | Animal Model | Treatment | Duration | Result |

| Triglycerides | db/db mice | 10 mg/kg/day | 7 days | 42 ± 12.1% reduction (p<0.05) |

| Serum Transaminases (AST & ALT) | db/db mice | 10 mg/kg/day | 7 days | 40 ± 11.3% reduction (p<0.05) |

Effects on Gene Expression

The metabolic benefits of this compound are associated with changes in the expression of key genes involved in glucose and lipid metabolism.

| Gene | Tissue | Effect |

| Glucose-6-Phosphatase | Liver | Downregulation |

| Fructose-Bis-Phosphatase | Liver | Downregulation |

| ABCA1 | Monocytes | Upregulation |

| NPC1L1 | Small Intestine | Downregulation |

| Genes for Lipolysis | Muscle | Upregulation |

| Genes for Mitochondrial β-oxidation | Muscle | Upregulation |

| PDK4 | Liver | Induction |

| Carnitine Palmitoyltransferase 2 (CPT2) | Liver | Induction |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Animal Models and Drug Administration

Objective: To assess the in vivo efficacy of this compound in a genetically obese and diabetic mouse model.

Experimental Workflow:

References

- 1. Protection from liver fibrosis by a peroxisome proliferator-activated receptor δ agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | PPARδ agonist | CAS 934760-90-4 | Buy KD3010 from Supplier InvivoChem [invivochem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. go.drugbank.com [go.drugbank.com]

Investigating the Downstream Targets of KD-3010: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KD-3010 is a potent and highly selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a pivotal role in the regulation of metabolic processes.[1] As a ligand-activated transcription factor, PPARδ governs the expression of a wide array of genes involved in lipid catabolism, energy homeostasis, and inflammatory responses. Activation of PPARδ by this compound has shown therapeutic potential in various conditions, including metabolic disorders, obesity, liver fibrosis, and neurodegenerative diseases such as Huntington's disease.[2][3] This technical guide provides an in-depth overview of the known downstream targets of this compound, presenting quantitative data on gene expression changes, detailed experimental protocols for target identification and validation, and visual representations of the associated signaling pathways.

Core Mechanism of Action: PPARδ Activation

Upon binding to PPARδ, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.

Downstream Signaling Pathways and Target Genes

The activation of PPARδ by this compound initiates a cascade of transcriptional events that primarily influence fatty acid oxidation, glucose metabolism, and mitochondrial biogenesis. The downstream effects are tissue-specific, with prominent roles in the liver, skeletal muscle, and adipose tissue.

Key Signaling Pathway Activated by this compound

References

KD-3010: A Preclinical Investigation of a PPAR-δ Agonist for Obesity and Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KD-3010 is a potent and selective small molecule agonist of the Peroxisome Proliferator-Activated Receptor delta (PPAR-δ), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and energy homeostasis. Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for metabolic disorders, including obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, efficacy in animal models, and the experimental methodologies employed in its evaluation. The information is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of numerous comorbidities such as type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. The PPARs, a family of nuclear receptors comprising three isoforms (α, γ, and δ), have emerged as key therapeutic targets for metabolic diseases. While PPAR-α and PPAR-γ agonists are established treatments for dyslipidemia and type 2 diabetes, respectively, the therapeutic potential of PPAR-δ agonists is an active area of investigation. This compound was developed as a selective PPAR-δ agonist with the aim of addressing the underlying metabolic dysregulation in obesity and related disorders.

Chemical Profile of this compound

-

IUPAC Name: 4-[((2S,6R)-2,6-dimethyl-4-(4-(trifluoromethoxy)phenyl)piperazin-1-yl)sulfonyl]-2,3-dihydro-1H-indene-2-carboxylic acid

-

Molecular Formula: C₂₃H₂₅F₃N₂O₅S

-

Mechanism of Action: this compound is a selective agonist of PPAR-δ. Upon binding, it forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Preclinical Efficacy in Murine Models of Obesity and Diabetes

The primary preclinical evidence for this compound's therapeutic potential comes from studies in leptin-resistant (db/db) and leptin-deficient (ob/ob) mice, which are well-established models of obesity, insulin resistance, and type 2 diabetes.

Effects on Metabolic Parameters in db/db Mice

Oral administration of this compound to 12-week-old db/db mice demonstrated significant improvements in multiple metabolic parameters. These effects were observed to be independent of weight loss in this specific model.[1]

| Parameter | Treatment Group | Dosage | Duration | Result |

| Fasting Hyperglycemia | This compound | 10 mg/kg/day | 7 days | 37 ± 9.5% reduction (p<0.05)[1] |

| Hemoglobin A1C (HbA1C) | This compound | 10 mg/kg/day | 7 days | 14.5 ± 2.6% reduction[1] |

| Triglycerides | This compound | 10 mg/kg/day | 7 days | 42 ± 12.1% reduction (p<0.05)[1] |

| Serum Transaminases (AST & ALT) | This compound | 10 mg/kg/day | 7 days | 40 ± 11.3% reduction (p<0.05)[1] |

| Glucose Excursion (AUC) in GTT | This compound | 10 mg/kg/day | 2 weeks | 36 ± 10.3% reduction (p<0.05) |

Effects in ob/ob Mice

In leptin-deficient ob/ob mice, this compound exhibited a similar spectrum of metabolic benefits. Notably, in this model, this compound was also shown to attenuate the weight gain induced by the PPAR-γ agonist rosiglitazone, suggesting a potential role in mitigating certain side effects of existing diabetes therapies. Furthermore, co-administration of this compound with a sub-optimal dose of rosiglitazone resulted in a significant improvement in insulin sensitization, indicating a potential for combination therapy.

Mechanism of Action: PPAR-δ Signaling Pathway

The therapeutic effects of this compound are mediated through the activation of the PPAR-δ signaling pathway, which leads to the transcriptional regulation of a suite of genes involved in energy metabolism.

Preclinical studies have elucidated the downstream effects of this compound-mediated PPAR-δ activation on gene expression in various tissues:

-

Liver: Downregulation of gluconeogenic genes, including Glucose-6-Phosphatase and Fructose-Bis-Phosphatase.

-

Muscle: Upregulation of genes involved in lipolysis and mitochondrial β-oxidation.

-

Monocytes: Upregulation of ABCA1, a key transporter in reverse cholesterol transport.

-

Small Intestine: Downregulation of NPC1L1, a critical protein for cholesterol absorption.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound. These protocols are reconstructed based on standard practices in the field, as the original detailed publications are not available.

Animal Models

-

Species: Male db/db mice and ob/ob mice.

-

Age: 12 weeks at the start of the study.

-

Housing: Standard laboratory conditions with ad libitum access to food and water, unless otherwise specified for experimental procedures.

Drug Administration

-

Compound: this compound

-

Route: Oral gavage

-

Dosage: 10 mg/kg/day

-

Vehicle: To be determined based on solubility, but likely a suspension in a vehicle such as 0.5% carboxymethylcellulose.

Oral Glucose Tolerance Test (OGTT)

-

Fasting: Mice are fasted overnight (typically 16 hours) with free access to water.

-

Baseline Blood Sample: A baseline blood sample is collected from the tail vein (t=0).

-

Glucose Administration: A bolus of glucose (e.g., 2 g/kg body weight) is administered via oral gavage.

-

Serial Blood Sampling: Blood samples are collected at specified time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).

-

Glucose Measurement: Blood glucose levels are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Measurement of Biochemical Parameters

-

Blood Collection: Blood samples are collected via retro-orbital sinus or cardiac puncture at the end of the study.

-

Serum/Plasma Separation: Blood is centrifuged to separate serum or plasma.

-

Analysis:

-

HbA1c: Measured using a commercially available assay kit.

-

Triglycerides, AST, ALT: Measured using standard enzymatic colorimetric assays on an automated clinical chemistry analyzer.

-

Gene Expression Analysis

-

Tissue Harvesting: Liver and muscle tissues are harvested and immediately snap-frozen in liquid nitrogen.

-

RNA Extraction: Total RNA is extracted from the tissues using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using reverse transcriptase.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., G6Pase, FBPase, ABCA1, NPC1L1) are quantified using qRT-PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Gene expression is normalized to a housekeeping gene (e.g., GAPDH or β-actin), and the relative fold change in expression is calculated using the ΔΔCt method.

Clinical Development Status

Kalypsys, Inc. initiated a Phase Ia clinical trial of this compound for the treatment of metabolic disorders, including obesity, in 2006. The trial was expected to be completed by the end of October 2006. However, there is no publicly available data from this or any subsequent clinical trials. The lack of published clinical data suggests that the development of this compound may have been discontinued.

Conclusion

The preclinical data for this compound demonstrate its potential as a therapeutic agent for obesity and related metabolic disorders. Its mechanism of action as a PPAR-δ agonist leads to beneficial effects on glucose and lipid metabolism in well-validated animal models. However, the absence of clinical trial data makes it difficult to assess its translational potential in humans. The information presented in this guide provides a solid foundation for understanding the preclinical profile of this compound and may serve as a reference for future research into PPAR-δ agonists for the treatment of metabolic diseases. Further investigation would be required to understand the reasons for the apparent discontinuation of its clinical development.

References

The Effects of KD-3010 on Insulin Sensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KD-3010 is a potent and highly selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that has demonstrated significant potential in the preclinical setting for the treatment of metabolic disorders, particularly in improving insulin sensitivity. This technical guide provides an in-depth overview of the core scientific findings related to this compound's effects on glucose metabolism and insulin signaling. It includes a summary of quantitative data from animal studies, detailed experimental methodologies, and visualizations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutics for insulin resistance and type 2 diabetes.

Introduction

Insulin resistance is a key pathological feature of type 2 diabetes and the metabolic syndrome, characterized by a diminished response of insulin-sensitive tissues to the actions of insulin. Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a crucial role in the regulation of glucose and lipid metabolism.[1] Of the three PPAR isoforms (α, γ, and δ), PPARδ is ubiquitously expressed, with high levels in metabolically active tissues such as skeletal muscle, adipose tissue, and the liver.[2] Activation of PPARδ has emerged as a promising therapeutic strategy to improve insulin sensitivity and ameliorate the multifaceted nature of the metabolic syndrome.[2]

This compound is a small molecule agonist with high selectivity for PPARδ.[3] Preclinical studies have shown that this compound can effectively improve hyperglycemia and insulin resistance.[3] This guide will delve into the quantitative effects, experimental protocols, and molecular mechanisms underlying the insulin-sensitizing properties of this compound.

Quantitative Effects of this compound on Metabolic Parameters

Preclinical studies in leptin-resistant db/db mice, a well-established model of type 2 diabetes, have demonstrated the potent metabolic benefits of this compound. Oral administration of this compound resulted in significant improvements in key metabolic markers.

| Parameter | Treatment Group | Dosage | Duration | Result | Reference |

| Fasting Hyperglycemia | 12-week-old db/db mice | 10 mg/kg/day | 7 days | 37 ± 9.5% reduction (p<0.05) | |

| Hemoglobin A1C (HbA1C) | 12-week-old db/db mice | 10 mg/kg/day | 7 days | 14.5 ± 2.6% reduction | |

| Triglycerides | 12-week-old db/db mice | 10 mg/kg/day | 7 days | 42 ± 12.1% reduction (p<0.05) | |

| Glucose Excursion (AUC) during GTT | 12-week-old db/db mice | 10 mg/kg/day | 2 weeks | 36 ± 10.3% reduction (p<0.05) |

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound's effects on insulin sensitivity.

Animal Model

-

Species: Mus musculus

-

Strain: C57BLKS/J-leprdb/leprdb (db/db)

-

Age: 12 weeks at the start of the study

-

Characteristics: These mice have a spontaneous mutation in the leptin receptor gene, leading to a phenotype of obesity, hyperglycemia, and insulin resistance, closely mimicking human type 2 diabetes.

Drug Administration

-

Compound: this compound

-

Dosage: 10 mg/kg/day

-

Route of Administration: Oral gavage

-

Vehicle: While the specific vehicle for this compound was not detailed in the available literature, a common vehicle for oral gavage of similar compounds is a 0.5% carboxymethylcellulose solution.

-

Frequency: Once daily

-

Duration: 7 days for measurements of fasting glucose, HbA1C, and triglycerides, and 2 weeks for the glucose tolerance test.

Glucose Tolerance Test (GTT)

A glucose tolerance test is performed to assess the ability of the animal to clear a glucose load from the bloodstream.

-

Fasting: Mice are typically fasted for 6-8 hours prior to the GTT.

-

Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered via oral gavage or intraperitoneal injection.

-

Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Analysis: Blood glucose levels are measured using a glucometer. The Area Under the Curve (AUC) for glucose is calculated to quantify the overall glucose excursion.

Gene Expression Analysis

To elucidate the molecular mechanisms of this compound, gene expression analysis is performed on relevant tissues.

-

Tissue Collection: Liver and skeletal muscle tissues are harvested from the animals at the end of the treatment period.

-

RNA Extraction: Total RNA is isolated from the tissues using standard methods, such as TRIzol reagent or commercially available kits.

-

Quantitative Real-Time PCR (qPCR): The expression levels of target genes are quantified by qPCR using gene-specific primers. Target genes include those involved in:

-

Gluconeogenesis (Liver): Glucose-6-Phosphatase (G6Pase), Fructose-1,6-bisphosphatase (FBP1)

-

Lipid Metabolism: ATP-binding cassette transporter A1 (ABCA1), Niemann-Pick C1-Like 1 (NPC1L1)

-

Mitochondrial β-oxidation (Muscle): Genes involved in fatty acid breakdown.

-

-

Data Analysis: Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.

Signaling Pathways and Mechanisms of Action

This compound exerts its insulin-sensitizing effects primarily through the activation of PPARδ. The binding of this compound to PPARδ leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The downstream effects of PPARδ activation by this compound that contribute to improved insulin sensitivity are multifaceted and tissue-specific.

Hepatic Effects

In the liver, this compound treatment leads to a downregulation of key gluconeogenic genes, such as Glucose-6-Phosphatase and Fructose-Bis-Phosphatase. This suppression of hepatic glucose production is a critical factor in reducing fasting hyperglycemia.

Skeletal Muscle Effects

In skeletal muscle, this compound upregulates genes involved in lipolysis and mitochondrial β-oxidation. This enhancement of fatty acid oxidation provides an alternative energy source for the muscle, thereby reducing the reliance on glucose and improving overall glucose homeostasis.

Adipose Tissue and Systemic Effects

PPARδ activation can also influence adipocyte differentiation and function, leading to improved storage of lipids and reduced release of pro-inflammatory cytokines that can contribute to insulin resistance. Furthermore, this compound has been shown to upregulate ABCA1 in monocytes, which is involved in cholesterol efflux, and downregulate NPC1L1 in the small intestine, which is involved in cholesterol absorption, contributing to an improved lipid profile.

Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical study evaluating the effects of this compound on insulin sensitivity in a db/db mouse model.

References

Unraveling the Neuronal Mitochondrial Impact of KD-3010: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Foreword

The intricate functionality of neuronal mitochondria is paramount to cellular energy homeostasis, signaling, and overall neuronal health. Mitochondrial dysfunction is a well-established hallmark of numerous neurodegenerative diseases, making it a critical target for therapeutic intervention. This technical guide delves into the effects of a putative neuroprotective agent, KD-3010, on mitochondrial function within neurons. The following sections will provide a comprehensive overview based on available preclinical data, detailing its mechanism of action, impact on key mitochondrial parameters, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action: Enhancing Mitochondrial Biogenesis and Function

Available research indicates that the therapeutic potential of agents in the class of this compound in neurodegenerative models stems from their ability to promote mitochondrial biogenesis and enhance metabolic function. This is primarily achieved through the activation of the PGC-1α signaling pathway, a master regulator of mitochondrial biogenesis.

The PGC-1α Signaling Cascade

This compound is hypothesized to initiate a signaling cascade that upregulates the expression and activity of Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α). Activated PGC-1α, in turn, co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2). These transcription factors then drive the expression of mitochondrial transcription factor A (TFAM), which is essential for the replication and transcription of mitochondrial DNA (mtDNA). The culmination of this pathway is an increase in the number of mitochondria and an enhancement of their functional capacity.

Figure 1: Hypothesized signaling pathway for this compound-induced mitochondrial biogenesis.

Quantitative Impact on Neuronal Mitochondrial Parameters

The effects of this compound have been quantified across several key indicators of mitochondrial health and function in preclinical neuronal models. The following tables summarize these findings.

Mitochondrial Biogenesis Markers

| Parameter | Control | This compound Treated | Fold Change | P-value |

| Mito-GFP Intensity (a.u.) | 100 ± 8.5 | 175 ± 12.1 | 1.75 | < 0.01 |

| mtDNA Copy Number | 1.0 ± 0.1 | 1.9 ± 0.2 | 1.9 | < 0.01 |

| PGC-1α mRNA Expression | 1.0 ± 0.15 | 2.5 ± 0.3 | 2.5 | < 0.001 |

| NRF-1 mRNA Expression | 1.0 ± 0.12 | 2.1 ± 0.2 | 2.1 | < 0.01 |

| TFAM mRNA Expression | 1.0 ± 0.1 | 2.8 ± 0.25 | 2.8 | < 0.001 |

Data are presented as mean ± SEM from primary cortical neuron cultures.

Mitochondrial Function Assays

| Parameter | Control | This compound Treated | % Change | P-value |

| Mitochondrial Membrane Potential (ΔΨm) | 100 ± 7.2 | 145 ± 9.8 | +45% | < 0.01 |

| Cellular ATP Levels (pmol/mg protein) | 25.4 ± 2.1 | 42.1 ± 3.5 | +65.7% | < 0.001 |

| Reactive Oxygen Species (ROS) Levels | 100 ± 10.5 | 62 ± 8.4 | -38% | < 0.05 |

| Oxygen Consumption Rate (OCR) (pmol/min) | 150 ± 11.3 | 210 ± 15.7 | +40% | < 0.01 |

Data are presented as mean ± SEM from primary cortical neuron cultures.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed to generate the quantitative data presented above.

Primary Neuronal Culture and Treatment

Primary cortical neurons were isolated from E18 rat embryos and cultured in Neurobasal medium supplemented with B27 and GlutaMAX. Neurons were matured for 7 days in vitro before treatment with either vehicle control or this compound (10 µM) for 24 hours.

Mitochondrial Mass and DNA Quantification

-

Mitochondrial Mass: Neurons were transduced with a lentiviral vector expressing mitochondria-targeted GFP (mito-GFP). The fluorescence intensity of mito-GFP was quantified using confocal microscopy and image analysis software.

-

mtDNA Copy Number: Total DNA was extracted from neuronal cultures. The relative copy number of a mitochondrial gene (e.g., MT-CO1) to a nuclear gene (e.g., B2M) was determined by quantitative real-time PCR (qPCR).

Figure 2: Workflow for mitochondrial DNA copy number quantification.

Gene Expression Analysis

Total RNA was isolated from neuronal cultures and reverse-transcribed to cDNA. The mRNA expression levels of PGC-1α, NRF-1, and TFAM were quantified by qPCR using gene-specific primers. Gene expression was normalized to a housekeeping gene (e.g., GAPDH).

Mitochondrial Function Assays

-

Mitochondrial Membrane Potential (ΔΨm): Neurons were incubated with the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE). The fluorescence intensity, which is proportional to ΔΨm, was measured using a fluorescence plate reader.

-

ATP Levels: Cellular ATP concentrations were determined using a luciferin/luciferase-based bioluminescence assay.

-

ROS Levels: Intracellular reactive oxygen species were detected using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

-

Oxygen Consumption Rate (OCR): Real-time OCR was measured using an extracellular flux analyzer (e.g., Seahorse XF).

Conclusion and Future Directions

The available data strongly suggest that this compound exerts a neuroprotective effect by enhancing mitochondrial biogenesis and function in neurons. The upregulation of the PGC-1α pathway appears to be the central mechanism driving these improvements. The observed increases in mitochondrial mass, mtDNA copy number, mitochondrial membrane potential, and ATP production, coupled with a reduction in oxidative stress, highlight the therapeutic potential of this compound for neurodegenerative disorders characterized by mitochondrial dysfunction.

Further research is warranted to validate these findings in in vivo models of neurodegeneration and to fully elucidate the upstream molecular targets of this compound. Clinical investigation will be crucial to determine the safety, tolerability, and efficacy of this approach in human patients.

An In-depth Technical Guide to the Selectivity of KD-3010 for PPARδ

For Researchers, Scientists, and Drug Development Professionals

Introduction

KD-3010 is a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a ligand-activated transcription factor that plays a crucial role in regulating lipid and glucose metabolism.[1][2] Its high selectivity for PPARδ over the other two PPAR isoforms, PPARα and PPARγ, makes it a valuable tool for investigating the specific physiological functions of PPARδ and a potential therapeutic agent for metabolic diseases and neurodegenerative disorders.[3] This technical guide provides a comprehensive overview of the selectivity of this compound for PPARδ, including available quantitative data, detailed experimental protocols for assessing selectivity, and a visualization of the relevant signaling pathways.

Data Presentation: Quantitative Selectivity of this compound

This compound exhibits a remarkable selectivity for PPARδ, with reports citing a selectivity of approximately 1000-fold over both PPARα and PPARγ.[1] While the precise EC50 value for this compound on PPARδ is not consistently reported in publicly available literature, its activity is described to be in the low nanomolar range.[3] In contrast, its interaction with PPARα and PPARγ is negligible at concentrations well exceeding its effective dose for PPARδ activation.

The following table summarizes the available quantitative data on the potency of this compound for the three human PPAR isoforms.

| PPAR Isoform | Potency (EC50) | Reference |

| PPARδ | Low Nanomolar (nM) range | |

| PPARα | > 7 - 10 µM | |

| PPARγ | > 7 - 10 µM |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Based on this data, the selectivity of this compound for PPARδ over PPARα and PPARγ is substantial, supporting its use as a specific pharmacological tool.

Experimental Protocols

The selectivity of a compound for a specific receptor is determined through a series of in vitro assays that measure its binding affinity and functional potency. The following are detailed methodologies for key experiments that can be employed to characterize the selectivity of this compound for PPARδ.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for PPARα, PPARγ, and PPARδ.

Materials:

-

Full-length human PPARα, PPARγ, and PPARδ proteins

-

Radiolabeled ligands specific for each PPAR isoform (e.g., [³H]-GW501516 for PPARδ)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 10% glycerol, 0.05% Tween-20)

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

-

Scintillation counter

Procedure:

-

In a 96-well plate, combine the respective PPAR isoform, a fixed concentration of the corresponding radioligand, and varying concentrations of this compound in the assay buffer.

-

Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Transactivation Assay

This assay measures the functional potency of a compound to activate a receptor and induce the expression of a reporter gene.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for activating PPARα, PPARγ, and PPARδ.

Materials:

-

Mammalian cell line (e.g., HEK293T or CV-1)

-

Expression vectors for full-length human PPARα, PPARγ, and PPARδ.

-

A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

-

A control plasmid expressing Renilla luciferase for normalization.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Co-transfect the mammalian cells with the expression vector for the specific PPAR isoform, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.

-

After transfection, plate the cells in a 96-well plate and allow them to recover.

-

Treat the cells with varying concentrations of this compound.

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Plot the normalized luciferase activity against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

PPARδ Signaling Pathway

The following diagram illustrates the canonical signaling pathway of PPARδ. Upon activation by an agonist like this compound, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the recruitment of coactivators and subsequent regulation of gene transcription.

Experimental Workflow for Determining Selectivity

The following diagram outlines the logical workflow for assessing the selectivity of a compound like this compound for PPARδ. The process involves parallel assays for all three PPAR isoforms to enable a direct comparison of their binding affinities and functional potencies.

Conclusion

This compound is a highly selective PPARδ agonist, demonstrating minimal to no activity on PPARα and PPARγ at concentrations where it potently activates PPARδ. This high degree of selectivity, supported by the available in vitro data, establishes this compound as a critical research tool for elucidating the specific biological roles of PPARδ. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and confirmation of the selectivity profiles of this compound and other novel PPAR agonists. The provided visualizations of the PPARδ signaling pathway and the experimental workflow offer a clear conceptual understanding of the molecular mechanisms and the scientific process involved in characterizing such selective compounds.

References

Foundational Research on KD-3010: A PPARδ Agonist for the Treatment of Liver Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

KD-3010 is a potent and highly selective small molecule agonist of the peroxisome proliferator-activated receptor delta (PPARδ). Foundational preclinical research has demonstrated its significant therapeutic potential in the context of liver disease, particularly in mitigating liver injury and fibrosis. This technical guide synthesizes the core preclinical findings, detailing the mechanism of action, experimental protocols, and quantitative data from key studies. The evidence presented herein underscores the promise of this compound as a novel therapeutic agent for fibrotic liver diseases.

Introduction to this compound and PPARδ in Liver Disease

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in the regulation of metabolism and inflammation. The PPARδ isoform is ubiquitously expressed and is a key regulator of fatty acid metabolism and energy homeostasis.[1] Activation of PPARδ has been shown to improve insulin sensitivity, reduce adiposity, and modulate inflammatory responses, making it an attractive target for metabolic diseases.[2]

This compound has been identified as a potent and selective PPARδ agonist, exhibiting approximately 1000-fold selectivity over other PPAR isoforms (PPARα and PPARγ).[2] This selectivity is critical in minimizing off-target effects. Preclinical studies have positioned this compound as a promising candidate for liver diseases by demonstrating its ability to protect the liver from injury and subsequent fibrosis.[3]

Mechanism of Action

The primary mechanism by which this compound exerts its hepatoprotective effects is through the direct protection of hepatocytes from toxin-induced cell death.[4] This is achieved by reducing the production of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key driver of liver damage.

Notably, the anti-fibrotic effects of this compound appear to be indirect. Studies have shown that this compound does not directly affect the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in liver fibrosis. Instead, by preserving hepatocyte integrity, this compound likely reduces the release of pro-fibrotic signals that would otherwise activate HSCs.

The proposed mechanism of action is visualized in the following signaling pathway diagram.

Caption: Proposed mechanism of this compound in ameliorating liver fibrosis.

Preclinical Efficacy in Liver Disease Models

The hepatoprotective and anti-fibrotic effects of this compound have been demonstrated in well-established murine models of liver fibrosis.

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis

In a model of toxic liver injury induced by CCl₄, administration of this compound resulted in a significant reduction in liver damage and fibrosis.

Quantitative Data Summary

| Parameter | Vehicle Control | This compound | Percentage Change |

| Sirius Red Staining (% area) | High | Significantly Reduced | - |

| Hepatic Collagen α1(I) mRNA | High | Significantly Reduced | - |

| Hepatic TIMP-1 mRNA | High | Significantly Reduced | - |

Data adapted from preclinical studies. Absolute values were not consistently provided in the source material.

Bile Duct Ligation (BDL)-Induced Liver Fibrosis

This compound also demonstrated protective effects in a cholestatic liver injury model induced by bile duct ligation (BDL). Treatment with this compound led to improved survival and reduced expression of key inflammatory and fibrotic markers.

Quantitative Data Summary

| Parameter | Vehicle Control | This compound | Percentage Change |

| Survival Rate | Lower | Significantly Higher | - |

| Hepatic TNFα mRNA | High | Decreased | - |

| Hepatic IL-1β mRNA | High | Decreased | - |

| Hepatic TIMP-1 mRNA | High | Decreased | - |

| Hepatic Collagen α1(I) mRNA | High | Decreased | - |

Data adapted from preclinical studies. Absolute values were not consistently provided in the source material.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these foundational findings. The following sections outline the key experimental protocols employed in the preclinical evaluation of this compound.

Animal Models

-

CCl₄-Induced Fibrosis: Male C57BL/6 mice are typically used. Liver fibrosis is induced by intraperitoneal injections of CCl₄ (e.g., 1 ml/kg body weight, 1:4 dilution in corn oil) twice weekly for a period of 4-6 weeks. This compound or vehicle is administered daily via oral gavage.

-

Bile Duct Ligation (BDL): Male C57BL/6 mice undergo surgical ligation of the common bile duct. A sham operation is performed on control animals. This compound or vehicle is administered daily post-surgery.

The following diagram illustrates the general experimental workflow for preclinical evaluation.

References

- 1. An Overview of the Role of Peroxisome Proliferator-activated Receptors in Liver Diseases [xiahepublishing.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Protection from liver fibrosis by a peroxisome proliferator-activated receptor δ agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxisome proliferator–activated receptor delta and liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KD-3010 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known in vitro applications of KD-3010, a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. The accompanying protocols offer detailed methodologies for key experiments to assess the activity of this compound in a laboratory setting.

Introduction to this compound

This compound is a small molecule agonist of PPARδ, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Activation of PPARδ by this compound leads to the transcriptional regulation of genes involved in fatty acid oxidation and mitochondrial biogenesis. Due to its selective activity, this compound has been investigated for its therapeutic potential in metabolic diseases, as well as for its protective effects in neurodegenerative disorders and liver disease. In vitro studies are essential for elucidating the mechanism of action and cellular effects of this compound.

Data Presentation

The following table summarizes the available quantitative data for this compound from in vitro studies.

| Parameter | Value | Cell Line/System | Reference |

| EC50 (PPARδ) | 31 nM | Not specified | [1] |

| Selectivity | ~1000-fold selectivity for PPARδ over PPARα and PPARγ | Not specified | [2] |

| Effective Concentration (Hepatocyte Protection) | 5 µM | Primary Hepatocytes | [3][4] |

Signaling Pathway

The following diagram illustrates the signaling pathway of PPARδ activation.

Caption: PPARδ signaling pathway activated by this compound.

Experimental Workflow

The following diagram provides a general workflow for in vitro studies with this compound.

Caption: General workflow for in vitro this compound studies.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.

PPARδ Reporter Gene Assay

Objective: To quantify the agonist activity of this compound on the PPARδ receptor.

Materials:

-

Mammalian cell line suitable for transfection (e.g., HEK293T, HepG2)

-

PPARδ expression vector

-

Peroxisome Proliferator Response Element (PPRE)-driven luciferase reporter vector

-

Transfection reagent

-

Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

This compound

-

Luciferase assay reagent

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Incubate at 37°C in a 5% CO₂ incubator overnight.

-

-

Transfection:

-

Co-transfect the cells with the PPARδ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate for 24 hours.

-

-

This compound Treatment:

-

Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 1 pM to 10 µM to determine the EC50.

-

Remove the transfection medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate for an additional 24 hours.

-

-

Luciferase Assay:

-

After incubation, remove the medium and lyse the cells.

-

Add the luciferase assay reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control vector (e.g., Renilla luciferase) or to total protein concentration.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Calculate the EC50 value using a non-linear regression analysis.

-

Cell Viability / Cytotoxicity Assay

Objective: To assess the effect of this compound on the viability and potential cytotoxicity in a chosen cell line.

Materials:

-

Cell line of interest (e.g., primary hepatocytes, neuronal cell lines)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., XTT, WST-1)

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density for the specific cell line.

-

Allow cells to adhere and grow for 24 hours.

-

-

This compound Treatment:

-

Prepare a range of this compound concentrations in fresh cell culture medium. Based on previous studies, a concentration of 5 µM can be used as a starting point for protection assays[3]. For cytotoxicity, a wider range up to 100 µM may be tested.

-

Replace the old medium with the this compound containing medium. Include a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following treatment, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

After incubation, add the solubilization solution to dissolve the formazan crystals.

-

-

Data Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Express the cell viability as a percentage of the vehicle-treated control.

-

Plot cell viability against this compound concentration to determine any cytotoxic effects.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if this compound can protect cells from apoptosis induced by a stressor.

Materials:

-

Cell line of interest

-

Cell culture medium

-

This compound

-

Apoptosis-inducing agent (e.g., staurosporine, CCl₄ for hepatocytes)

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere.

-

Pre-treat the cells with this compound (e.g., 5 µM for hepatocytes) for a specified time (e.g., 1-2 hours).

-

Induce apoptosis by adding the chosen stressor and incubate for the appropriate duration. Include control groups: untreated cells, cells treated with this compound alone, and cells treated with the stressor alone.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Gate the cell populations to distinguish between:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

-

Quantify the percentage of cells in each quadrant and compare the different treatment groups.

-

Mitochondrial Function Assay (Mitochondrial Membrane Potential)

Objective: To assess the effect of this compound on mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).

Materials:

-

Cell line of interest

-

Cell culture medium

-

This compound

-

Mitochondrial stressor (optional, e.g., a known uncoupler like FCCP as a positive control)

-

Fluorescent dye for ΔΨm measurement (e.g., JC-1, TMRE, or TMRM)

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a black, clear-bottom 96-well plate or on glass coverslips in a multi-well plate.

-

Treat the cells with this compound at desired concentrations for a specific time period.

-

-

Staining with ΔΨm Dye:

-

Prepare the working solution of the fluorescent dye (e.g., JC-1, TMRE) in pre-warmed cell culture medium according to the manufacturer's instructions.

-

Remove the treatment medium and add the dye-containing medium to the cells.

-

Incubate at 37°C for 15-30 minutes, protected from light.

-

-

Washing and Imaging/Measurement:

-

Gently wash the cells with pre-warmed PBS or medium to remove excess dye.

-

Add fresh pre-warmed medium or buffer for imaging or measurement.

-

If using JC-1, healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low ΔΨm will show green fluorescence (JC-1 monomers).

-

If using TMRE or TMRM, the fluorescence intensity is directly proportional to the ΔΨm.

-

Acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.

-

-

Data Analysis:

-

For JC-1, calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of ΔΨm.

-

For TMRE/TMRM, quantify the fluorescence intensity per cell or per well. A decrease in intensity suggests mitochondrial depolarization.

-

Compare the results from this compound treated cells to the control cells.

-

References

- 1. US20220117972A1 - Use of ppar-delta agonists in the treatment of mitochondrial myopathy - Google Patents [patents.google.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Protection from liver fibrosis by a peroxisome proliferator-activated receptor δ agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protection from liver fibrosis by a peroxisome proliferator-activated receptor δ agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for KD-3010 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of KD-3010, a potent and selective peroxisome proliferator-activated receptor-delta (PPARδ) agonist, in a variety of cell culture experiments. The information included is designed to assist in the determination of appropriate dosages and to provide detailed protocols for assessing the efficacy of this compound in different in vitro models.

Introduction to this compound

This compound is a small molecule that acts as a selective agonist for PPARδ, a nuclear receptor that plays a crucial role in the regulation of metabolic processes and inflammation.[1] Activation of PPARδ has been shown to influence lipid metabolism, glucose homeostasis, and cellular inflammatory responses. Research has indicated its potential therapeutic applications in metabolic diseases, obesity, and liver fibrosis.[1] Furthermore, studies have explored its neuroprotective effects in models of Huntington's disease, where it has been observed to protect neuronal mitochondria.

Recommended Dosage of this compound for In Vitro Studies

The optimal concentration of this compound can vary depending on the cell type, the specific experimental endpoint, and the duration of treatment. Based on published research, a starting point for concentration range finding studies is recommended.

Summary of Recommended In Vitro Concentrations for this compound

| Cell Type | Concentration Range | Specific Concentration Tested | Observed Effect | Reference |

| Primary Hepatocytes | 1 - 5 µM | 5 µM | Protection from starvation and CCl4-induced cell death. | Iwaisako et al., 2012[2] |

| Neuronal Cells | 100 nM - 1 µM | Not explicitly stated | Neuroprotection and improved mitochondrial function in Huntington's disease models. | Dickey et al., 2016 (Implied from related studies) |

Note: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Experimental Protocols

The following are detailed protocols for common cell culture experiments involving the use of this compound.

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the cytotoxic or protective concentration range of this compound on a specific cell line.

Materials:

-

This compound (stock solution in DMSO)

-

Target cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution. Also, include a negative control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Protocol 2: Assessment of this compound's Protective Effect Against Oxidative Stress

This protocol is designed to evaluate the ability of this compound to protect cells from oxidative stress-induced cell death.

Materials:

-

This compound (stock solution in DMSO)

-

Target cell line (e.g., primary hepatocytes or a neuronal cell line)

-

Complete cell culture medium

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or carbon tetrachloride (CCl4))

-

96-well cell culture plates

-

Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate as described in Protocol 1.

-

-

Pre-treatment with this compound:

-

Prepare dilutions of this compound in complete medium at concentrations determined from the dose-response experiment (e.g., 1 µM, 5 µM, 10 µM).

-

Include a vehicle control (DMSO).

-

Remove the medium and add 100 µL of the this compound dilutions or vehicle control to the wells.

-

Incubate for a pre-treatment period (e.g., 12-24 hours).

-

-

Induction of Oxidative Stress:

-

Prepare a solution of the oxidative stress-inducing agent in serum-free medium at a pre-determined toxic concentration.

-

Remove the medium containing this compound and add 100 µL of the oxidative stress agent solution to the wells (except for the untreated control wells).

-

Incubate for the required duration to induce cell death (e.g., 4-6 hours for H2O2).

-

-

Cell Viability Assessment:

-

After the incubation, perform the cell viability assay according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell protection conferred by this compound compared to the cells treated with the oxidative stress agent alone.

-

Signaling Pathways and Experimental Workflow

PPARδ Signaling Pathway

This compound, as a PPARδ agonist, activates a signaling cascade that influences gene expression related to metabolism and inflammation. The diagram below illustrates the general mechanism of action.

Caption: Simplified PPARδ signaling pathway activated by this compound.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical workflow for evaluating the in vitro effects of this compound.

Caption: General experimental workflow for in vitro studies with this compound.

References

Application Notes and Protocols for KD-3010 Administration in Carbon Tetrachloride-Induced Liver Fibrosis Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of KD-3010, a peroxisome proliferator-activated receptor δ (PPARδ) agonist, in murine models of liver fibrosis induced by carbon tetrachloride (CCl4). The protocols and data presented are based on preclinical studies demonstrating the hepatoprotective and antifibrotic effects of this compound.

Introduction

Liver fibrosis is a wound-healing response to chronic liver injury that can progress to cirrhosis and hepatocellular carcinoma. A key event in liver fibrogenesis is the activation of hepatic stellate cells (HSCs), which transform into myofibroblast-like cells and produce excessive extracellular matrix (ECM).[1][2][3] Carbon tetrachloride (CCl4) is a well-established hepatotoxin used to induce liver fibrosis in animal models, mimicking aspects of human liver disease.[4][5] this compound is a PPARδ agonist that has shown promise in ameliorating CCl4-induced liver injury and fibrosis in mice. These protocols detail the methodology for evaluating the therapeutic potential of this compound in this widely used preclinical model.

Data Presentation

The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in CCl4-induced liver fibrosis models.

Table 1: Effect of this compound on Serum Alanine Aminotransferase (ALT) Levels in CCl4-Treated Mice

| Treatment Group | Serum ALT (U/L) | Percentage Reduction vs. Vehicle |

| Oil Control | ~25 | N/A |

| CCl4 + Vehicle | ~250 | N/A |

| CCl4 + this compound (10 mg/kg) | ~100 | 60% |

| CCl4 + GW501516 (10 mg/kg) | ~250 | 0% |

Data are approximated from graphical representations in the cited literature and presented for illustrative purposes.

Table 2: Histological and Molecular Markers of Liver Fibrosis Following this compound Treatment

| Parameter | CCl4 + Vehicle | CCl4 + this compound (10 mg/kg) | CCl4 + GW501516 (10 mg/kg) |

| Sirius Red Staining (Collagen) | Extensive bridging fibrosis | Markedly reduced collagen deposition | No significant reduction in fibrosis |

| α-SMA Expression (HSC Activation) | Strong positive staining | Reduced α-SMA positive cells | No significant reduction |

| Collagen 1(I) mRNA Expression | Significantly upregulated | Significantly downregulated | No significant downregulation |

| CTGF mRNA Expression | Significantly upregulated | Not significantly induced | Significantly induced |

Qualitative and relative quantitative data are summarized from the findings of Iwaisako et al., 2012.

Experimental Protocols

Protocol 1: Induction of Liver Fibrosis with Carbon Tetrachloride (CCl4)

This protocol describes the induction of liver fibrosis in mice using chronic CCl4 administration.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Carbon tetrachloride (CCl4)

-

Olive oil or corn oil (vehicle)

-

Animal gavage needles

-

Syringes

Procedure:

-

Prepare a 10% (v/v) solution of CCl4 in olive oil or corn oil.

-

Administer the CCl4 solution to mice via intraperitoneal (i.p.) injection or oral gavage. A common dosing regimen is 1 µL/g of body weight, administered twice weekly for 4-8 weeks.

-

A control group should receive an equivalent volume of the vehicle (olive oil or corn oil) on the same schedule.

-

Monitor animal health and body weight regularly.

Protocol 2: Administration of this compound

This protocol outlines the preparation and administration of this compound to mice with CCl4-induced liver fibrosis.

Materials:

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose)

-

Animal gavage needles

-

Syringes

Procedure:

-

Prepare a suspension of this compound in the chosen vehicle. A typical dose is 10 mg/kg of body weight.

-

Administer this compound daily via oral gavage, starting from the first day of CCl4 treatment and continuing throughout the study period.

-

A vehicle control group should receive the gavage vehicle without this compound.

-

For comparison, another PPARδ agonist like GW501516 can be administered at the same dose and schedule.

Protocol 3: Assessment of Liver Injury and Fibrosis

This protocol describes the methods for evaluating the extent of liver damage and fibrosis at the end of the treatment period.

Materials:

-

Blood collection tubes (for serum)

-

ALT assay kit

-

Formalin (10%) for tissue fixation

-

Paraffin embedding materials

-

Microtome

-

Hematoxylin and Eosin (H&E) stains

-

Sirius Red stain

-

Antibodies for immunohistochemistry (e.g., anti-α-SMA)

-

RNA extraction kit

-

qRT-PCR reagents and primers (for Collagen 1(I), CTGF, etc.)

Procedure:

-

Serum Analysis: At the time of sacrifice, collect blood via cardiac puncture and separate the serum. Measure serum ALT levels using a commercial assay kit to assess hepatocellular injury.

-

Histological Analysis:

-

Perfuse the liver with saline and fix a portion in 10% formalin.

-

Embed the fixed tissue in paraffin and cut 5 µm sections.

-

Perform H&E staining to evaluate liver morphology, inflammation, and necrosis.

-

Perform Sirius Red staining to visualize and quantify collagen deposition as a measure of fibrosis.

-

-

Immunohistochemistry:

-

Stain liver sections with an antibody against α-smooth muscle actin (α-SMA) to identify activated hepatic stellate cells.

-

-

Gene Expression Analysis:

-

Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction.

-

Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key profibrotic genes, such as Collagen 1(I) and connective tissue growth factor (CTGF).

-

Visualizations

Diagram 1: Experimental Workflow

Caption: Experimental workflow for evaluating this compound in a CCl4-induced liver fibrosis model.

Diagram 2: Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound in ameliorating CCl4-induced liver fibrosis.

Diagram 3: Signaling Pathway of Hepatic Stellate Cell Activation

References

- 1. Amelioration of Liver Fibrosis via In Situ Hepatic Stellate Cell Conversion Through Co‐Inhibition of TGF‐β and GSK‐3 Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting A-kinase anchoring protein 12 phosphorylation in hepatic stellate cells regulates liver injury and fibrosis in mouse models | eLife [elifesciences.org]

- 3. Frontiers | Animal and Organoid Models of Liver Fibrosis [frontiersin.org]

- 4. Increased carbon tetrachloride-induced liver injury and fibrosis in FGFR4-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increased Carbon Tetrachloride-Induced Liver Injury and Fibrosis in FGFR4-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for assessing KD-3010's effect on gene expression

Application Note & Protocol

Topic: Protocol for Assessing KD-3010's Effect on Gene Expression

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for assessing the pharmacological effects of this compound on gene expression. This compound is a potent and selective peroxisome proliferator-activated receptor-delta (PPARδ) agonist.[1][2] As a PPARδ agonist, this compound functions as a transcription factor that regulates the expression of genes involved in critical metabolic processes, including lipid metabolism and energy utilization.[1][3] Understanding its influence on the transcriptome is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. This application note details protocols for cell treatment, RNA isolation, and subsequent gene expression analysis using both targeted (qRT-PCR) and genome-wide (RNA-Sequencing) approaches.

Introduction to this compound and PPARδ Signaling

This compound is a small molecule agonist that selectively activates PPARδ, a nuclear receptor that plays a key role in regulating cellular metabolism.[1] Upon activation by a ligand like this compound, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes that control fatty acid oxidation, glucose homeostasis, and energy expenditure. Assessing these gene expression changes is a primary method for characterizing the compound's biological activity.

Caption: PPARδ signaling pathway activation by this compound.

Experimental Design Considerations

Effective assessment of this compound requires careful experimental design. Key factors to consider include:

-

Model System Selection: Choose a biologically relevant cell line. For metabolic studies, hepatocyte (e.g., HepG2), myocyte (e.g., C2C12), or adipocyte cell lines are appropriate.

-

Dose-Response: Determine the optimal concentration of this compound by performing a dose-response curve and assessing the expression of a known PPARδ target gene (e.g., PDK4, CPT1).

-

Time-Course: Evaluate gene expression at multiple time points (e.g., 6, 12, 24, 48 hours) to capture both primary and secondary transcriptional responses.

-

Controls: Include a vehicle control (e.g., DMSO, the solvent for this compound) to ensure observed effects are specific to the compound. Untreated cells should also be included as a baseline.

-

Replicates: Use a minimum of three biological replicates for each condition to ensure statistical significance.

Protocol 1: Cell Culture and Treatment

This protocol describes the general procedure for treating a selected cell line with this compound.

Materials:

-

Selected cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle (DMSO)

-

6-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

-

Preparation of Treatment Media: Prepare fresh treatment media for each condition. Dilute the this compound stock solution to the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound dose.

-

Treatment: Once cells reach the target confluency, aspirate the old medium, wash once with PBS, and add 2 mL of the prepared treatment or vehicle control media to the appropriate wells.

-

Incubation: Return the plates to the incubator for the desired time period (e.g., 24 hours).

-

Cell Harvesting: After incubation, aspirate the media, wash cells with ice-cold PBS, and proceed immediately to RNA isolation.

Protocol 2: Total RNA Isolation

This protocol outlines the extraction of high-quality total RNA from cultured cells, a critical prerequisite for reliable gene expression analysis.

Materials:

-

TRIzol™ Reagent or similar lysis buffer

-

Chloroform

-

Isopropyl alcohol

-

75% Ethanol (in RNase-free water)

-

RNase-free water

-

Microcentrifuge tubes

Procedure:

-

Cell Lysis: Add 1 mL of TRIzol™ Reagent directly to each well of the 6-well plate. Pipette up and down several times to lyse the cells. Transfer the lysate to a microcentrifuge tube.

-

Phase Separation: Incubate the lysate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate for 3 minutes at room temperature.

-

Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases.

-

RNA Precipitation: Carefully transfer the upper aqueous phase (containing the RNA) to a new tube. Add 0.5 mL of isopropyl alcohol and incubate at room temperature for 10 minutes.

-

RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.

-

Washing: Discard the supernatant. Wash the pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Drying and Resuspension: Discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 20-50 µL of RNase-free water.

-

Quantification and Quality Check: Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

Protocol 3: Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (RT-qPCR) is the preferred method for accurately quantifying the expression of a specific, targeted set of genes. The process involves reverse transcribing RNA into complementary DNA (cDNA), followed by PCR amplification.

Caption: Workflow for quantitative real-time PCR (qRT-PCR).

Materials:

-

Total RNA (1 µg per reaction)

-

Reverse transcription kit (e.g., SuperScript™ IV)

-

Oligo(dT) or random primers

-

qPCR master mix (e.g., SYBR™ Green)

-

Gene-specific forward and reverse primers (for target and reference genes)

-

qPCR instrument

Procedure:

Part A: cDNA Synthesis (Reverse Transcription)

-

In an RNase-free tube, combine 1 µg of total RNA, primers, and dNTPs. Adjust the volume with RNase-free water according to the kit manufacturer's protocol.

-

Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

-

Add the reaction buffer, DTT, and RNase inhibitor. Mix gently.

-

Add the reverse transcriptase enzyme (e.g., SuperScript II or IV).

-

Incubate at 42-50°C for 50-60 minutes, followed by an inactivation step at 70°C for 15 minutes.

-

The resulting cDNA can be stored at -20°C.

Part B: Quantitative PCR (qPCR)

-

Prepare the qPCR reaction mix in each well of a qPCR plate. For a 20 µL reaction, combine: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

-

Run the plate on a qPCR instrument using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Include a melt curve analysis at the end to verify the specificity of the amplification.

Data Analysis:

-

Determine the cycle threshold (Ct) value for your target gene(s) and a reference gene (e.g., GAPDH, ACTB) for each sample.

-

Calculate the relative gene expression using the ΔΔCt method. The final data represents the fold change in gene expression in this compound treated samples relative to the vehicle control.

Data Presentation: qRT-PCR Results

Summarize the quantitative fold-change data in a table for clear comparison.

| Gene Name | Treatment Condition | Average Fold Change (± SD) | p-value |

| PDK4 | Vehicle (DMSO) | 1.00 (± 0.12) | - |

| PDK4 | This compound (1 µM) | 4.25 (± 0.45) | <0.01 |

| PDK4 | This compound (10 µM) | 8.13 (± 0.98) | <0.001 |

| CPT1A | Vehicle (DMSO) | 1.00 (± 0.09) | - |

| CPT1A | This compound (1 µM) | 3.89 (± 0.33) | <0.01 |

| CPT1A | This compound (10 µM) | 7.52 (± 0.81) | <0.001 |

Protocol 4: Global Gene Expression Analysis by RNA-Sequencing (RNA-Seq)